2-(Benzyloxy)-4-cyclopropylbenzamide
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Overview
Description
2-(Benzyloxy)-4-cyclopropylbenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a benzyloxy group at the 2-position and a cyclopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-cyclopropylbenzamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or similar reagents.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the benzamide group can produce the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(Benzyloxy)-4-cyclopropylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-cyclopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and cyclopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzamide: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
4-Cyclopropylbenzamide: Lacks the benzyloxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-(Benzyloxy)-4-cyclopropylbenzamide is unique due to the presence of both the benzyloxy and cyclopropyl groups, which confer distinct chemical and biological properties. This combination can enhance its utility in various applications compared to similar compounds.
Properties
IUPAC Name |
4-cyclopropyl-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c18-17(19)15-9-8-14(13-6-7-13)10-16(15)20-11-12-4-2-1-3-5-12/h1-5,8-10,13H,6-7,11H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDPJWSKDDIJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C(=O)N)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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